molecular formula C11H18ClN3O B1525623 2-Amino-3-methyl-N-(4-pyridinylmethyl)butanamide hydrochloride CAS No. 1236264-29-1

2-Amino-3-methyl-N-(4-pyridinylmethyl)butanamide hydrochloride

Cat. No. B1525623
CAS RN: 1236264-29-1
M. Wt: 243.73 g/mol
InChI Key: LZWGFBMYNKZZDQ-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-N-(4-pyridinylmethyl)butanamide hydrochloride, commonly known as AMPB, is a synthetic organic compound used in scientific research. It has a wide range of applications in biochemical, physiological and pharmacological research.

Scientific Research Applications

Analytical Chemistry

In the field of analytical chemistry, this compound is utilized as a reference standard . It helps in the calibration of analytical instruments and ensures the accuracy of analytical methods. This is crucial for the validation of experimental results and for maintaining consistency across different laboratories and studies .

Chromatography

Chromatography techniques often require precise standards to compare against sample substances2-Amino-3-methyl-N-(4-pyridinylmethyl)butanamide hydrochloride serves as a standard in chromatographic processes to identify and quantify components within a mixture, aiding in the purification of substances .

Mass Spectrometry

This compound is used in mass spectrometry as a calibration standard. It helps in determining the mass-to-charge ratio of molecules, which is essential for molecular identification and structural analysis. The use of such standards ensures the reliability of mass spectrometric data .

Biopharma Production

In biopharmaceutical production, the compound can be involved in the synthesis of more complex molecules. It may act as a building block in the creation of pharmaceuticals, especially in the early stages of drug discovery and development .

Safety and Controlled Environment

2-Amino-3-methyl-N-(4-pyridinylmethyl)butanamide hydrochloride: is also relevant in safety protocols within controlled environments and cleanrooms. It could be used in testing the efficacy of contamination control procedures and in the development of safety measures for handling sensitive materials .

Life Science Research

In life sciences, this compound might be used in biochemical assays and molecular biology experiments. It could play a role in enzyme-substrate studies, receptor-ligand interactions, and as a precursor in the synthesis of biologically active molecules .

Material Science

The compound’s properties could be exploited in material science research, particularly in the development of new materials with specific electrical or mechanical characteristics. It might be used to modify surface properties or to create novel composites .

Environmental Science

Lastly, in environmental science, it could be used to study the degradation of chemical compounds or in the analysis of environmental pollutants. Its role as a standard can help in the accurate quantification of contaminants in various ecosystems .

properties

IUPAC Name

2-amino-3-methyl-N-(pyridin-4-ylmethyl)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.ClH/c1-8(2)10(12)11(15)14-7-9-3-5-13-6-4-9;/h3-6,8,10H,7,12H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWGFBMYNKZZDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=NC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methyl-N-(4-pyridinylmethyl)butanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.